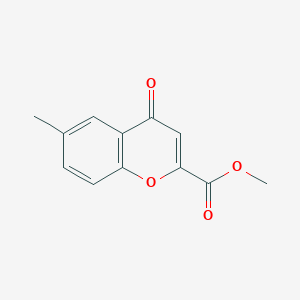![molecular formula C15H17NO4 B7595887 Ethyl 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7595887.png)
Ethyl 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate is a chemical compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 3,5-dimethyl-4-chloromethyl-1,2-oxazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The oxazole ring can participate in substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carboxylic acid groups, while reduction can produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for designing new compounds with desired properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of Ethyl 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes or receptors, modulating their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate: shares similarities with other oxazole derivatives, such as:
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties
Eigenschaften
IUPAC Name |
ethyl 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-4-18-15(17)12-5-7-13(8-6-12)19-9-14-10(2)16-20-11(14)3/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJKKOMCHYRLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide](/img/structure/B7595812.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide](/img/structure/B7595816.png)
![2-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7595824.png)
![2-[1-(2-Hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B7595827.png)

![3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione](/img/structure/B7595840.png)

![2-Ethyl-4-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B7595850.png)

![(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B7595869.png)
![2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7595876.png)
![2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7595888.png)
![4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B7595904.png)

